molecular formula C15H15NO2 B7472886 N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide

Cat. No. B7472886
M. Wt: 241.28 g/mol
InChI Key: IBLCSDGCWGJDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, also known as DAAO inhibitor, is a chemical compound that has been studied extensively due to its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.

Mechanism of Action

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide inhibits the activity of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, an enzyme that is involved in the metabolism of D-amino acids. N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide catalyzes the oxidative deamination of D-amino acids, which results in the production of hydrogen peroxide and ammonia. By inhibiting N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide, N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide increases the levels of D-amino acids in the brain, which has been shown to have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in schizophrenia, N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has also been studied for its effects on other physiological systems. For example, it has been shown to reduce oxidative stress in the liver and improve insulin sensitivity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide in lab experiments is its specificity for N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide. This allows researchers to selectively inhibit the activity of this enzyme without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require high concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more potent N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide inhibitors that may be more effective in clinical settings. Finally, there is interest in exploring the potential use of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide involves the reaction of 5,6-dihydro-1,2-naphthoquinone with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified by column chromatography.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the treatment of schizophrenia. N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been found to be overexpressed in the brains of patients with schizophrenia, and inhibiting its activity with N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-9-14(17)16-13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLCSDGCWGJDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.